molecular formula C21H24N4O3S B3007936 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1251551-25-3

3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B3007936
CAS No.: 1251551-25-3
M. Wt: 412.51
InChI Key: STACNRGRCNLTSE-UHFFFAOYSA-N
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Description

3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and a thiophene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone core.

    Attachment of the Thiophene Moiety: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Functionalization: The hydroxyethyl group can be introduced through an alkylation reaction, using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone.

    Piperazine Derivatives: Compounds with piperazine rings, such as 1-(2-hydroxyethyl)piperazine.

    Thiophene Derivatives: Compounds with thiophene moieties, such as 2-thiophenemethanol.

Uniqueness

The uniqueness of 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its combination of structural features. The presence of the quinazolinone core, piperazine ring, and thiophene moiety in a single molecule provides a versatile scaffold for chemical modifications and potential biological activities. This makes it distinct from other compounds with only one or two of these features.

Biological Activity

The compound 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive understanding of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 377.89 g/mol. The chemical structure features a quinazolinone core linked to a thiophene-containing piperazine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂S
Molecular Weight377.89 g/mol
CAS Number1396766-85-0
SolubilitySoluble in DMSO

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the target molecule can inhibit the growth of prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for these compounds range from 10 μM to 12 μM, indicating potent activity against these cell lines .

Case Study: Cytotoxicity Evaluation

In a comparative study, several quinazolinone-thiazole hybrids were synthesized and evaluated for their cytotoxicity using the MTT assay. The compound A3 , which shares structural similarities with our target compound, exhibited the highest cytotoxicity across all tested cell lines, suggesting that modifications at specific positions on the quinazolinone scaffold can enhance anticancer properties .

Antibacterial and Antifungal Activity

Quinazolinones are also noted for their antibacterial and antifungal properties. The presence of the thiophene ring in our compound may further enhance these effects due to its ability to interact with microbial targets. In vitro studies have shown that similar compounds possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of specific kinases or other critical enzymes involved in cell proliferation and survival pathways. For example, some derivatives have been found to inhibit kinase activity related to cancer progression, thereby inducing apoptosis in malignant cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values: 10 μM - 12 μM
AntibacterialEffective against Gram-positive/negative
AntifungalSignificant antifungal activity

Properties

IUPAC Name

3-[3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c26-18(19-6-3-13-29-19)14-23-9-11-24(12-10-23)20(27)7-8-25-15-22-17-5-2-1-4-16(17)21(25)28/h1-6,13,15,18,26H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STACNRGRCNLTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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